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Compound of Interest

Compound Name: SAR405 R enantiomer

Cat. No.: B560532 Get Quote

Initial Clarification on Stereochemistry:

Before delving into the specifics of SAR405's activity, it is crucial to address the topic of its

enantiomers. The chemical structure of SAR405 contains two chiral centers, which means it

exists as stereoisomers. However, publicly available chemical information, including its IUPAC

name, (S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-

dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, and its SMILES representation, FC(F)(F)

[C@H]1N(c3--INVALID-LINK--N4--INVALID-LINK--C)=O)CC1)Cc2cncc(c2)Cl, clearly indicate

that SAR405 is a single, specific stereoisomer. Therefore, a comparison between the R and S

enantiomers of SAR405 is not applicable, as the designation "SAR405" refers to this single,

active molecule. This guide will focus on the activity and characteristics of this specific

stereoisomer.

Quantitative Activity of SAR405
SAR405 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase

(PI3K), Vacuolar Protein Sorting 34 (Vps34). Its inhibitory activity has been characterized

through various biochemical and cellular assays.
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Parameter Value Assay Condition Reference

IC50 1.2 nM

Biochemical assay

with recombinant

human Vps34

[1][2]

Kd 1.5 nM
Binding affinity to

Vps34
[1][2][3]

Cellular IC50 27 nM
GFP-FYVE cellular

assay in HeLa cells
[4]

Cellular IC50 42 nM

Inhibition of

autophagosome

formation (mTOR

inhibition-induced)

[1][2]

Cellular IC50 419 nM

Inhibition of

starvation-induced

autophagy in GFP-

LC3 HeLa cells

[1][4]

Experimental Protocols
Biochemical Vps34 Kinase Inhibition Assay:

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant

Vps34.

Reaction Setup: A reaction mixture is prepared containing recombinant human Vps34

enzyme, the lipid substrate phosphatidylinositol (PtdIns), and a buffer solution (e.g., 25 mM

Tris-HCl, pH 7.0, 10 mM MgCl2, 100 µM EDTA).

Inhibitor Addition: SAR405 is added to the reaction mixture at varying concentrations. A

control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.

Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]-ATP.
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Incubation: The reaction is allowed to proceed for a defined period at a specific temperature

(e.g., 30°C).

Termination and Detection: The reaction is stopped, and the amount of radiolabeled

phosphate incorporated into the PtdIns substrate is measured. This is typically done by

separating the phosphorylated lipid from the free ATP and quantifying the radioactivity.

IC50 Calculation: The percentage of inhibition at each SAR405 concentration is calculated

relative to the control. The IC50 value is then determined by fitting the data to a dose-

response curve.[5]

Cellular Autophagy Inhibition Assay (GFP-LC3):

This assay measures the effect of an inhibitor on the formation of autophagosomes in a cellular

context.

Cell Culture: HeLa cells stably expressing a Green Fluorescent Protein-tagged LC3 (GFP-

LC3) are cultured in appropriate media.

Induction of Autophagy: Autophagy is induced by either nutrient starvation (e.g., incubation in

Earle's Balanced Salt Solution - EBSS) or by treatment with an mTOR inhibitor (e.g.,

AZD8055).

Inhibitor Treatment: Cells are treated with varying concentrations of SAR405 during the

autophagy induction period.

Cell Fixation and Staining: After treatment, cells are fixed with paraformaldehyde, and the

nuclei are stained with a fluorescent dye like Hoechst 33342.

Imaging and Quantification: The formation of GFP-LC3 puncta, which represent

autophagosomes, is visualized and quantified using fluorescence microscopy or high-content

imaging systems.

IC50 Calculation: The number of GFP-LC3 puncta per cell is counted, and the concentration

of SAR405 that inhibits puncta formation by 50% is determined.[3]

Signaling Pathways and Experimental Workflows
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Vps34 Signaling Pathway in Autophagy:

The following diagram illustrates the central role of Vps34 in the initiation of autophagy. Under

nutrient-rich conditions, mTORC1 is active and suppresses autophagy by inhibiting the ULK1

and Vps34 complexes. During starvation, mTORC1 is inactivated, leading to the activation of

the Vps34 complex, which produces PI(3)P, a key lipid for autophagosome formation.
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IC50 Determination Workflow

Prepare Reagents:
- Kinase (Vps34)

- Substrate (PtdIns)
- ATP ([γ-³²P]-ATP)

- Inhibitor (SAR405)

Set up Kinase Assay:
- Constant enzyme & substrate conc.

- Varying inhibitor concentrations

Initiate Reaction
(Add ATP)

Incubate at 30°C

Stop Reaction
& Separate Products

Measure Kinase Activity
(Radioactivity)

Data Analysis:
- Plot % Inhibition vs. [Inhibitor]

- Fit dose-response curve

Determine IC50 Value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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